Mechanism of Action: Cap-Dependent Endonuclease Inhibition vs. Neuraminidase Inhibition
Baloxavir is a first-in-class inhibitor of the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) protein, a mechanism entirely distinct from that of neuraminidase inhibitors (NAIs) such as oseltamivir, zanamivir, and peramivir [1]. This mechanistic differentiation is quantifiable via in vitro susceptibility profiling: baloxavir inhibits viral replication at sub-nanomolar concentrations (EC50 = 0.4–1.2 nM against wild-type A(H3N2) and A(H1N1pdm09) strains), whereas oseltamivir acts via neuraminidase inhibition with IC50 values ranging from 0.22–0.50 nM against the same strains [2]. Crucially, baloxavir retains full activity against oseltamivir-resistant strains carrying the NA-H275Y substitution, while oseltamivir remains active against baloxavir-resistant strains with the PA-I38T substitution [3].
| Evidence Dimension | In vitro antiviral potency (EC50/IC50) |
|---|---|
| Target Compound Data | Baloxavir EC50: 0.6 ± 0.2 nM (A(H3N2) WT); 1.2 ± 0.2 nM (A(H1N1pdm09) WT) [FRA assay] |
| Comparator Or Baseline | Oseltamivir IC50: 0.22 ± 0.2 nM (A(H3N2) WT); 0.3 ± 0.03 nM (A(H1N1pdm09) WT) [NIA assay] |
| Quantified Difference | Baloxavir shows comparable sub-nanomolar potency but acts on a different viral target (PA endonuclease vs. neuraminidase), enabling non-overlapping resistance profiles. |
| Conditions | Focus reduction assay (FRA) for baloxavir; neuraminidase inhibition assay (NIA) for oseltamivir; clinical isolates from patients |
Why This Matters
Procurement decisions must account for target differentiation: baloxavir provides a mechanistically distinct therapeutic option that retains efficacy when NAI resistance emerges, and vice versa.
- [1] Noshi T, Kitano M, Taniguchi K, et al. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit. Antiviral Res. 2018;160:109-117. doi:10.1016/j.antiviral.2018.10.008 View Source
- [2] Koszalka P, Subbarao K, Baz M. Preclinical and clinical developments for combination therapy of influenza. Antiviral Res. 2022;199:105262. doi:10.1016/j.antiviral.2022.105262 View Source
- [3] Park JH, Kim B, Antigua KJC, et al. Baloxavir-oseltamivir combination therapy inhibits the emergence of resistant substitutions in influenza A virus PA gene in a mouse model. Antiviral Res. 2021;193:105126. doi:10.1016/j.antiviral.2021.105126 View Source
